molecular formula C7H6N4O B1300742 3-(1H-tetrazol-1-yl)phenol CAS No. 125620-16-8

3-(1H-tetrazol-1-yl)phenol

Cat. No. B1300742
CAS RN: 125620-16-8
M. Wt: 162.15 g/mol
InChI Key: GXPLZNJTPPNNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1H-tetrazol-1-yl)phenol” is a chemical compound with the molecular formula C7H6N4O and a molecular weight of 162.15 . It is used for research purposes .


Synthesis Analysis

The synthesis of “3-(1H-tetrazol-1-yl)phenol” involves several steps. In one method, the first-generation of dendrimer, 2,4,6- (tris (tetrazole-1-yl- (4-acetylphenyl))-1,3,5-triazine (G1) is generated from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction .


Molecular Structure Analysis

The molecular structure of “3-(1H-tetrazol-1-yl)phenol” is characterized by Fourier transform infrared (FT-IR), Mass, Matrix-assisted laser ionization Time-of-flight (MALDI-TOF), 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, and elemental analysis .


Physical And Chemical Properties Analysis

“3-(1H-tetrazol-1-yl)phenol” is a solid at room temperature . It has a molecular weight of 162.15 . The compound is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Pharmaceutical Research

3-(1H-tetrazol-1-yl)phenol is utilized in pharmaceutical research due to its structural similarity to tetrazoles, which are known for their wide range of biological activities. These activities include antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties . The compound’s ability to act as a bioisostere for carboxylic acids makes it valuable for drug design, potentially enhancing the bioavailability of pharmaceuticals.

Material Chemistry

In material chemistry, this compound’s electron-rich tetrazole ring can contribute to the development of new materials. Its planar structure and ability to stabilize electrostatic repulsion through electron delocalization make it advantageous for receptor-ligand interactions, which are crucial in materials science .

Organic Synthesis

3-(1H-tetrazol-1-yl)phenol serves as an intermediate in organic synthesis. The tetrazole moiety is often employed in oligonucleotide synthesis as an acidic activator of the coupling process, which is essential for constructing DNA or RNA sequences in a laboratory setting .

Proteomics Research

This compound is used in proteomics research, where it may play a role in the study of protein expression and function. Its molecular structure allows for potential interactions with proteins, which can be useful in understanding disease mechanisms and identifying therapeutic targets .

Supramolecular Chemistry

The tetrazole ring in 3-(1H-tetrazol-1-yl)phenol can form hydrogen bonds, making it a candidate for constructing supramolecular structures. These structures have applications in creating complex molecular assemblies that can be used in nanotechnology and molecular recognition processes .

Chemical Biology

In chemical biology, the compound’s tetrazole ring can be used for bioconjugation, linking biomolecules together for various applications, including targeted drug delivery and diagnostic assays .

Fluorescent Imaging

Due to its unique chemical properties, 3-(1H-tetrazol-1-yl)phenol may be used in fluorescent imaging techniques. It could potentially be modified to act as a fluorescent probe, aiding in the visualization of biological processes .

Drug Design and Optimization

The compound is involved in structure-based drug design (SBDD) strategies. It can be used to optimize the interaction between small molecules and target proteins, enhancing the efficacy and specificity of therapeutic agents .

Safety and Hazards

“3-(1H-tetrazol-1-yl)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(tetrazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-3-1-2-6(4-7)11-5-8-9-10-11/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPLZNJTPPNNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357641
Record name 3-(1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-tetrazol-1-yl)phenol

CAS RN

125620-16-8
Record name 3-(1H-Tetrazol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125620-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution 1-(3-Benzyloxy-phenyl)-1H-tetrazole (0.640 grams, 2.54 mmole) in ethanol (15 ml) was added 10% palladium on carbon (˜0.100 g). This was stirred under hydrogen balloon over night. The catalyst was removed by filtration, and the solution was concentrated to give a white solid (0.364 g). M.P. 171-172° C.; MW 162.12; MS (m/e) 163 (M++1).
Name
1-(3-Benzyloxy-phenyl)-1H-tetrazole
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 200 ml round bottom flask equipped with a magnetic stir bar containing a solution of 3-aminophenol (5 g, 45.8 mmol, 1.0 eq) in triethyl orthoformate (24.4 ml, 146.5 mmol, 3.2 eq) was added sodium azide (3.73 g, 57.3 mmol, 1.25 eq) and acetic acid (41.95 ml, 732.8 mmol, 16.0 eq). The mixture was stirred for 10 min at room temperature and then heated at 80° C. for 1.5 h. After heating, the mixture was bronze and homogeneous. The mixture was cooled to room temperature. Water (30 mL) and 6 N HCl (17 mL) was added. A 25% aqueous solution of NaNO2 (6 mL) was slowly added while the reaction mixture was cooled in an ice bath. A white solid, 3-tetrazol-1-yl-phenol 29 (5.3 g, 72% yield) was obtained upon filtration and washing with water. LC/MSD (HP Series 1100 MSD) MS (ES+) m/z 163.0 (M+H)+1 1H-NMR, Varian 400 MHz (MeOH-d4) δ 9.71 (s, 1H), 7.41 (t, 1H), 7.28 (d, 2H), 6.96 (d, 1H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two
Quantity
41.95 mL
Type
reactant
Reaction Step Two
[Compound]
Name
bronze
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(1H-tetrazol-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(1H-tetrazol-1-yl)phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(1H-tetrazol-1-yl)phenol
Reactant of Route 4
Reactant of Route 4
3-(1H-tetrazol-1-yl)phenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(1H-tetrazol-1-yl)phenol
Reactant of Route 6
Reactant of Route 6
3-(1H-tetrazol-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.